molecular formula C25H23ClN6O B11320957 1-(4-Chlorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(4-Chlorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11320957
M. Wt: 458.9 g/mol
InChI Key: OFHFPZVXWHAMPO-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenylamino group, and a pyrimidinylamino group. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions: Utilizing amines to introduce amino groups into the molecular structure.

    Coupling Reactions: Employing coupling agents to link different molecular fragments.

    Urea Formation: Reacting isocyanates with amines to form the urea linkage.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved often include signal transduction mechanisms and metabolic processes, leading to the desired biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(4-CHLOROPHENYL)-3-[4-(DIMETHYLAMINO)PHENYL]UREA: Differing in the amino substituents, leading to variations in reactivity and biological activity.

    1-(4-METHOXYPHENYL)-3-[4-(METHYLAMINO)PHENYL]UREA: Featuring a methoxy group instead of a chlorophenyl group, affecting its chemical properties and applications.

The uniqueness of 1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23ClN6O

Molecular Weight

458.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C25H23ClN6O/c1-16-3-7-19(8-4-16)29-23-15-24(28-17(2)27-23)30-20-11-13-22(14-12-20)32-25(33)31-21-9-5-18(26)6-10-21/h3-15H,1-2H3,(H2,31,32,33)(H2,27,28,29,30)

InChI Key

OFHFPZVXWHAMPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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